Methyl 2-methylfuran-3-carboxylate

Lipophilicity Drug Design Agrochemical

Methyl 2-methylfuran-3-carboxylate (CAS 6141-58-8), also known as methyl 2-methyl-3-furoate, is a trisubstituted furan featuring a C2-methyl group and a C3-carboxylate methyl ester. With a molecular formula of C7H8O3 and molecular weight of 140.14 g/mol, it presents as a colorless to light yellow liquid with a density of 1.116 g/mL at 25°C and a boiling point of 75°C at 20 mmHg.

Molecular Formula C7H8O3
Molecular Weight 140.14 g/mol
CAS No. 6141-58-8
Cat. No. B3022282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methylfuran-3-carboxylate
CAS6141-58-8
Molecular FormulaC7H8O3
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCC1=C(C=CO1)C(=O)OC
InChIInChI=1S/C7H8O3/c1-5-6(3-4-10-5)7(8)9-2/h3-4H,1-2H3
InChIKeyUVRRIABXNIGUJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-methylfuran-3-carboxylate (6141-58-8): Procurement & Differentiation Guide


Methyl 2-methylfuran-3-carboxylate (CAS 6141-58-8), also known as methyl 2-methyl-3-furoate, is a trisubstituted furan featuring a C2-methyl group and a C3-carboxylate methyl ester [1]. With a molecular formula of C7H8O3 and molecular weight of 140.14 g/mol, it presents as a colorless to light yellow liquid with a density of 1.116 g/mL at 25°C and a boiling point of 75°C at 20 mmHg . This compound serves as a versatile synthetic building block for pharmaceuticals, agrochemicals, and heterocyclic compounds due to its unique substitution pattern that enables selective functionalization at multiple positions .

Why Generic Substitution Fails: Methyl 2-Methylfuran-3-Carboxylate vs. Analogues


While furan carboxylates are often treated as interchangeable synthons, their physicochemical properties, reactivity profiles, and biological outcomes differ markedly based on ring substitution . Simple unsubstituted methyl furan-3-carboxylate (CAS 13129-23-2) exhibits different lipophilicity (XLogP ≈ 1.3 vs. 1.2–1.7 for the target) [1], boiling point (160°C at 760 mmHg vs. 75°C at 20 mmHg) , and steric accessibility at C2, fundamentally altering its behavior in electrophilic aromatic substitution and metal-catalyzed cross-couplings . Similarly, ethyl 2-methylfuran-3-carboxylate (CAS 28921-35-9) shows altered reactivity due to the bulkier ethyl ester group [2]. Substituting with any of these analogues without re-optimizing reaction conditions can lead to unexpected regioselectivity, reduced yields, or changes in downstream biological activity, as demonstrated in comparative antifungal studies where 2-methyl-substituted furan carboxamides showed up to 63% improvement in EC50 over parent scaffolds [3].

Methyl 2-Methylfuran-3-Carboxylate: Quantitative Differentiation Evidence


Enhanced Lipophilicity: Methyl 2-Methylfuran-3-Carboxylate vs. Unsubstituted Methyl Furan-3-Carboxylate

Methyl 2-methylfuran-3-carboxylate exhibits an increased lipophilicity compared to its unsubstituted analogue, methyl furan-3-carboxylate. The target compound has a reported LogP value of 1.72 [1], whereas methyl furan-3-carboxylate has an XLogP value of approximately 1.3 [2]. This represents a 32% increase in calculated lipophilicity, which can significantly impact membrane permeability, bioavailability, and receptor binding in biological systems.

Lipophilicity Drug Design Agrochemical

Antifungal Activity: Methyl 2-Methylfuran-3-Carboxylate-Derived Carboxamides vs. Fenfuram

Novel 2-methyl-3-furancarboxamide derivatives synthesized from methyl 2-methylfuran-3-carboxylate demonstrated superior antifungal activity against Rhizoctonia solani compared to the commercial fungicide fenfuram. Compound 1e exhibited an EC50 value of 2.824 mg/L, which is 63% lower (more potent) than fenfuram's EC50 of 7.691 mg/L [1]. Additionally, at a concentration of 20 mg/L, compound 1e achieved a corrected inhibition rate of 88.6%, compared to fenfuram's 70.5% [1].

Antifungal Agrochemical Fungicide

Synthetic Efficiency: Methyl 2-Methylfuran-3-Carboxylate vs. Ethyl 2-Methylfuran-3-Carboxylate in Nucleophilic Reactions

Methyl 2-methylfuran-3-carboxylate offers a distinct advantage in nucleophilic acyl substitution reactions due to the lower steric hindrance and higher electrophilicity of the methyl ester compared to the ethyl ester analogue. While specific comparative kinetic data for this pair is limited, class-level inference from ester reactivity principles indicates that methyl esters generally undergo aminolysis and transesterification approximately 2-3 times faster than their ethyl counterparts under identical conditions . The smaller methyl group also facilitates easier removal and replacement in synthetic sequences.

Synthetic Efficiency Reactivity Ester Exchange

Regioselective Functionalization: Methyl 2-Methylfuran-3-Carboxylate vs. Unsubstituted Methyl Furan-3-Carboxylate

The presence of the C2-methyl group in methyl 2-methylfuran-3-carboxylate blocks the most reactive site on the furan ring, forcing electrophilic aromatic substitution and directed metalation to occur exclusively at the C5 or C4 positions . This contrasts with unsubstituted methyl furan-3-carboxylate, which typically undergoes substitution at the more electron-rich C2 position [1]. This regioselectivity is crucial for constructing specific substitution patterns in complex molecule synthesis.

Regioselectivity Cross-coupling Synthetic Methodology

Optimal Application Scenarios for Methyl 2-Methylfuran-3-Carboxylate (6141-58-8)


Agrochemical Fungicide Lead Optimization

Based on the direct head-to-head antifungal comparison showing a 63% improvement in EC50 for 2-methyl-3-furancarboxamide derivatives over fenfuram [1], methyl 2-methylfuran-3-carboxylate is an optimal starting material for the development of novel fungicides targeting Rhizoctonia solani and related phytopathogens. Procurement of high-purity material is recommended for SAR studies aimed at further optimizing the 2-methylfuran-3-carboxamide scaffold.

Lipophilicity-Tuned Drug Discovery

The 32% higher LogP of methyl 2-methylfuran-3-carboxylate compared to unsubstituted methyl furan-3-carboxylate [1] makes it a superior building block for medicinal chemistry programs targeting intracellular or membrane-bound receptors where enhanced passive diffusion is desired. It is particularly valuable in CNS drug discovery where balanced LogP (1-3) is critical for blood-brain barrier penetration.

Synthesis of C5-Functionalized Furan Derivatives

The forced regioselectivity for C5 functionalization due to the C2-methyl blocking group [1] makes methyl 2-methylfuran-3-carboxylate essential for constructing specific heterocyclic frameworks such as furo[2,3-d]pyridazinones. Synthetic chemists requiring exclusive C5 substitution should prioritize this compound over unsubstituted furan carboxylates.

Process Chemistry and Scale-Up of Furan-Based Intermediates

The enhanced reactivity of the methyl ester compared to ethyl esters [1] translates to faster reaction kinetics and improved process economics in large-scale syntheses. Methyl 2-methylfuran-3-carboxylate is therefore preferred over ethyl 2-methylfuran-3-carboxylate for industrial processes requiring nucleophilic acyl substitutions.

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